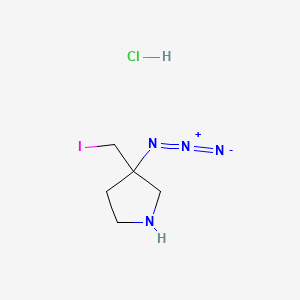

3-Azido-3-(iodomethyl)pyrrolidine hydrochloride

Descripción

3-Azido-3-(iodomethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N3) and an iodomethyl group attached to a pyrrolidine ring

Propiedades

Fórmula molecular |

C5H10ClIN4 |

|---|---|

Peso molecular |

288.52 g/mol |

Nombre IUPAC |

3-azido-3-(iodomethyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C5H9IN4.ClH/c6-3-5(9-10-7)1-2-8-4-5;/h8H,1-4H2;1H |

Clave InChI |

VWJXJPOMOWPFSQ-UHFFFAOYSA-N |

SMILES canónico |

C1CNCC1(CI)N=[N+]=[N-].Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-3-(iodomethyl)pyrrolidine hydrochloride typically involves the reaction of a pyrrolidine derivative with an azido reagent and an iodomethylating agent. One common method includes the nucleophilic substitution reaction where a pyrrolidine derivative is treated with sodium azide (NaN3) and iodomethane (CH3I) under suitable conditions to introduce the azido and iodomethyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Azido-3-(iodomethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Oxidation Reactions: The iodomethyl group can be oxidized to form different functional groups.

Common Reagents and Conditions

Sodium Azide (NaN3): Used for introducing the azido group.

Iodomethane (CH3I): Used for introducing the iodomethyl group.

Hydrogen Gas (H2): Used in reduction reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed

Aminomethyl Pyrrolidine Derivatives: Formed by the reduction of the azido group.

Oxidized Pyrrolidine Derivatives: Formed by the oxidation of the iodomethyl group.

Aplicaciones Científicas De Investigación

3-Azido-3-(iodomethyl)pyrrolidine hydrochloride has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Biological Studies: Used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mecanismo De Acción

The mechanism of action of 3-Azido-3-(iodomethyl)pyrrolidine hydrochloride involves its interaction with biological molecules. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound can act as a precursor for the synthesis of bioactive molecules that target specific enzymes or receptors .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Azido-3-(chloromethyl)pyrrolidine hydrochloride

- 3-Azido-3-(bromomethyl)pyrrolidine hydrochloride

- 3-Azido-3-(fluoromethyl)pyrrolidine hydrochloride

Uniqueness

3-Azido-3-(iodomethyl)pyrrolidine hydrochloride is unique due to the presence of the iodomethyl group, which can undergo specific reactions that other halomethyl groups may not. The iodomethyl group is more reactive in nucleophilic substitution reactions compared to chloromethyl or bromomethyl groups, making it a valuable intermediate in organic synthesis .

Actividad Biológica

3-Azido-3-(iodomethyl)pyrrolidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and applications based on diverse research findings.

Chemical Structure and Properties

3-Azido-3-(iodomethyl)pyrrolidine hydrochloride contains an azido group and an iodomethyl substituent on a pyrrolidine ring. The presence of these functional groups is crucial for its biological activity, particularly in the context of drug design and synthesis.

Biological Activity Overview

The biological activity of 3-Azido-3-(iodomethyl)pyrrolidine hydrochloride can be categorized into several key areas:

- Antiviral Activity : Similar compounds, particularly those containing azido groups, have demonstrated significant antiviral properties. For instance, 3'-azido-3'-deoxythymidine (AZT) has shown effectiveness against HIV by acting as a chain terminator during DNA synthesis, which is a mechanism that may also be relevant to 3-Azido-3-(iodomethyl)pyrrolidine .

- Antibacterial Properties : Research indicates that azido compounds can exhibit antibacterial activity. AZT has been shown to possess bactericidal effects against various strains of Enterobacteriaceae and Vibrio species . The structural similarities suggest that 3-Azido-3-(iodomethyl)pyrrolidine could exhibit comparable activities.

- Cytotoxicity : The cytotoxic effects of related compounds have been evaluated against cancer cell lines. For example, azido derivatives have shown promise in inhibiting the growth of certain tumor cells, potentially through mechanisms involving apoptosis or cell cycle arrest .

The mechanisms through which 3-Azido-3-(iodomethyl)pyrrolidine exerts its biological effects are still under investigation. However, insights can be drawn from studies on related azido compounds:

- DNA Chain Termination : Similar to AZT, the azido group may interfere with DNA polymerase activity, leading to termination of DNA synthesis in susceptible microorganisms .

- Enzyme Inhibition : Pyrrolidine derivatives have been identified as inhibitors of metalloproteases, which play a role in various pathological conditions including cancer and inflammation .

Case Study 1: Antiviral Efficacy

A study explored the antiviral properties of azido compounds similar to 3-Azido-3-(iodomethyl)pyrrolidine. The results indicated effective inhibition of viral replication in vitro, suggesting potential therapeutic applications in viral infections.

Case Study 2: Antibacterial Activity

In another study, the antibacterial efficacy of various azido derivatives was tested against Gram-negative bacteria. The findings revealed substantial zones of inhibition, indicating that compounds with similar structures can effectively combat bacterial infections .

Comparative Data Table

Q & A

Basic: How can researchers optimize the synthesis of 3-Azido-3-(iodomethyl)pyrrolidine hydrochloride to improve yield and purity?

Methodological Answer:

To optimize synthesis, employ Design of Experiments (DOE) principles to systematically screen variables (e.g., temperature, solvent polarity, reaction time). For example:

- Use fractional factorial designs to identify critical parameters (e.g., azide precursor concentration, iodine source reactivity).

- Apply response surface methodology (RSM) to model interactions between variables and predict optimal conditions.

- Validate predictions with small-scale trials and characterize products using NMR and HPLC to quantify purity .

- Reference analogous pyrrolidine derivatives (e.g., 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride) for structural insights into regioselectivity challenges .

Basic: What safety protocols are critical when handling 3-Azido-3-(iodomethyl)pyrrolidine hydrochloride in laboratory settings?

Methodological Answer:

- Conduct a risk assessment for azide compounds (potential explosivity) and iodomethyl groups (light sensitivity).

- Use controlled environments (e.g., inert atmosphere, cold storage) to minimize degradation.

- Implement hierarchy of controls : engineering controls (fume hoods), administrative protocols (100% safety exam compliance), and PPE (anti-static lab coats, face shields) .

- Document near-miss incidents and update protocols based on feedback loops from advanced research courses .

Advanced: How can computational modeling elucidate the reaction mechanisms of 3-Azido-3-(iodomethyl)pyrrolidine hydrochloride in click chemistry applications?

Methodological Answer:

- Perform quantum chemical calculations (e.g., DFT) to map potential energy surfaces for azide-alkyne cycloadditions.

- Use transition state theory to identify kinetic barriers and regioselectivity trends.

- Validate simulations with experimental kinetic data (e.g., Arrhenius plots) and compare to analogous iodopyridine derivatives (e.g., 6-Chloro-3-iodo-2-methylpyridine) to assess halogen effects .

- Integrate computational predictions into experimental workflows via feedback loops to refine synthetic pathways .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for 3-Azido-3-(iodomethyl)pyrrolidine hydrochloride derivatives?

Methodological Answer:

- Apply multivariate analysis (e.g., PCA) to isolate variables causing spectral discrepancies (e.g., solvent polarity, pH).

- Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out impurities.

- Compare data to structurally similar compounds (e.g., 3-Cyano-3-methylpyrrolidine hydrochloride) to identify electronic effects of substituents .

- Use dynamic NMR experiments to probe conformational flexibility in solution-phase structures .

Basic: What characterization techniques are most effective for verifying the structure of 3-Azido-3-(iodomethyl)pyrrolidine hydrochloride?

Methodological Answer:

- FT-IR spectroscopy : Confirm azide (N₃⁻) stretches (~2100 cm⁻¹) and C-I bonds (~500 cm⁻¹).

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the pyrrolidine ring.

- X-ray crystallography : Resolve stereochemistry if crystalline derivatives are obtainable (e.g., co-crystallization with crown ethers).

- Cross-validate with elemental analysis to ensure stoichiometric consistency .

Advanced: How can researchers design experiments to study the degradation pathways of 3-Azido-3-(iodomethyl)pyrrolidine hydrochloride under varying environmental conditions?

Methodological Answer:

- Use accelerated stability testing (e.g., elevated temperature, UV exposure) to simulate long-term degradation.

- Monitor byproducts via LC-MS/MS and compare to degradation profiles of related iodinated compounds (e.g., 3-Pyridylacetic acid hydrochloride) .

- Apply kinetic modeling (e.g., pseudo-first-order decay) to predict shelf-life under storage conditions.

- Integrate machine learning tools to correlate degradation rates with molecular descriptors (e.g., halogen electronegativity, steric hindrance) .

Advanced: What strategies can mitigate competing side reactions during functionalization of 3-Azido-3-(iodomethyl)pyrrolidine hydrochloride?

Methodological Answer:

- Employ chemodivergent catalysis (e.g., Pd-mediated cross-coupling) to direct reactivity toward desired pathways.

- Screen protecting groups (e.g., Boc for amines) to block undesired nucleophilic sites.

- Use in situ monitoring (e.g., Raman spectroscopy) to detect side products early and adjust reaction parameters dynamically.

- Reference methodologies from membrane separation technologies (e.g., selective purification of intermediates) to isolate target compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.